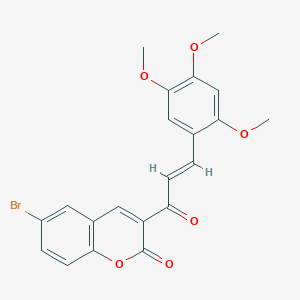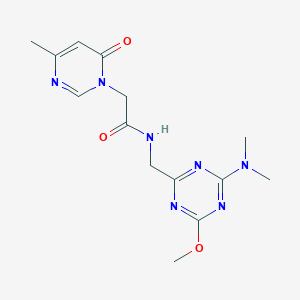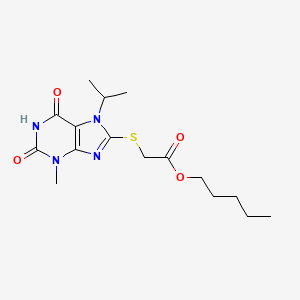
Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate is not directly studied in the provided papers. However, the papers do provide insights into similar compounds with potential chemotherapeutic properties. The first paper discusses a compound with a pentyl group and a pyrimidine ring, which shares some structural similarities with the compound . The second paper investigates another pyrimidine derivative with potential anti-diabetic properties . These studies could provide a foundational understanding of the chemical behavior and interactions of related compounds.
Synthesis Analysis
While the synthesis of this compound is not explicitly detailed in the provided papers, the methods used for similar compounds involve vibrational spectroscopy techniques such as FT-IR and FT-Raman to analyze the synthesized molecules . The structural characteristics of these molecules are optimized using density functional theory (DFT), which is likely a relevant technique for the synthesis analysis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using DFT and is supported by XRD results, indicating a reliable approach to understanding the geometry and electronic structure . The HOMO-LUMO analysis and NBO analysis provide a detailed picture of the electronic properties and potential reactive sites of the molecules . These analyses would be pertinent to the molecular structure analysis of this compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is inferred from MEP plots, which show regions of electrophilic and nucleophilic reactivity . The presence of functional groups like CN and sulfur atoms in these compounds suggests possible sites for electrophilic attack, which could be extrapolated to the compound of interest. Molecular docking studies indicate how these compounds might interact with biological targets through non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties such as vibrational wave numbers and nonlinear optical behavior are predicted theoretically for the compounds studied . The stability of the molecules is analyzed through hyperconjugative interactions and charge delocalization . These properties are crucial for understanding the behavior of the compound under study and its potential applications as a chemotherapeutic agent.
科学的研究の応用
Synthesis and Biological Activity
Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate's derivatives show significant potential in organic chemistry, particularly in the synthesis of sulfur- and nitrogen-containing compounds. A study by Farzaliyev et al. (2020) explored new methods for synthesizing thiourea and acetophenone derivatives, demonstrating their physiological properties. These compounds exhibit antioxidant effects, influence biological membranes, and have potential in drug development due to their biological activity (Farzaliyev et al., 2020).
Synthesis of Complex Compounds
In the domain of medicinal chemistry, studies like that of Velikorodov and Shustova (2017) have explored the synthesis of complex organic compounds, which include derivatives of methyl [4-(oxoacetyl)phenyl]carbamate. These syntheses contribute to the development of new pharmaceutical compounds with varied biological activities (Velikorodov & Shustova, 2017).
Asymmetric Synthesis in Pharmaceutical Chemistry
Turks, Huang, and Vogel (2005) demonstrated the application of asymmetric synthesis techniques in the creation of pharmaceutical compounds, such as the stereoheptad corresponding to the C(19)-C(27)-ansa chain of rifamycins. This underscores the chemical's significance in the synthesis of complex, stereochemically precise pharmaceutical ingredients (Turks et al., 2005).
Novel Compound Formation
Research by Nedolya et al. (2018) on transformations of related derivatives under acid catalysis highlights the unexpected formation of novel compounds, showcasing the complex reactions and potential new materials that can be synthesized from this chemical (Nedolya et al., 2018).
特性
IUPAC Name |
pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-5-6-7-8-24-11(21)9-25-16-17-13-12(20(16)10(2)3)14(22)18-15(23)19(13)4/h10H,5-9H2,1-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQIGWUAGCNXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

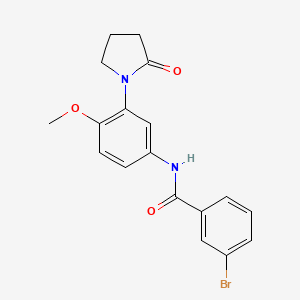
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
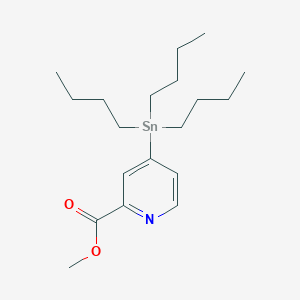

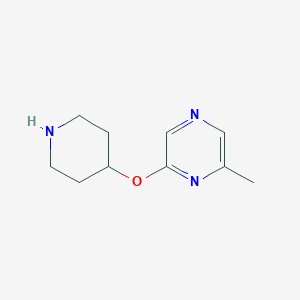
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)
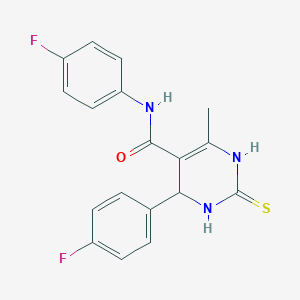
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)

